molecular formula C7H4N4 B14231539 Pyrrolo[1,2,3-GH]purine CAS No. 501414-35-3

Pyrrolo[1,2,3-GH]purine

Cat. No.: B14231539
CAS No.: 501414-35-3
M. Wt: 144.13 g/mol
InChI Key: GCLPZFKRUHMULR-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Pyrrolopurine Chemistry

The history of fused pyrimidine (B1678525) systems, the larger family to which pyrrolopurines belong, dates back to 1776 with the isolation of uric acid. wjarr.com However, the focused exploration of pyrrole-fused derivatives is a more recent endeavor, driven by the quest for novel bioactive molecules. The discovery of naturally occurring pyrrolopurine alkaloids, such as saxitoxin, first identified in 1937, spurred interest in this class of compounds. acs.orgmdpi.com Over the decades, synthetic chemists have developed numerous methods for constructing the pyrrole (B145914) ring and for its fusion with other heterocyclic systems, leading to a diverse array of pyrrolopurine scaffolds. researchgate.net This has enabled extensive structure-activity relationship (SAR) studies, paving the way for the development of compounds with tailored biological activities.

Structural Significance of the Pyrrolo[1,2,3-GH]purine Core and its Analogues (e.g., Pyrrolo[2,3-d]pyrimidine)

A closely related and extensively studied analogue is the Pyrrolo[2,3-d]pyrimidine scaffold. nih.govbenthamdirect.commdpi.com This structural isomer, often referred to as 7-deazapurine, is a "privileged structure" in drug design, meaning it is a molecular framework that is able to bind to multiple biological targets. nih.govbenthamdirect.com Its resemblance to purines allows it to act as an antagonist in various cellular processes. researchgate.net The pyrrolo[2,3-d]pyrimidine core is found in a number of compounds investigated for their anti-inflammatory, anticancer, and antimicrobial properties. ontosight.ainih.govbenthamdirect.com The strategic placement of substituents on this scaffold is a key aspect of medicinal chemistry, allowing for the fine-tuning of activity and selectivity. mdpi.commdpi.com

Compound NameCore ScaffoldSignificance
This compoundPyrrole fused to Purine (B94841)Unique fusion orientation influencing molecular shape and electronics.
Pyrrolo[2,3-d]pyrimidinePyrrole fused to PyrimidineKnown as 7-deazapurine, a "privileged structure" in drug design with broad biological activities. nih.govbenthamdirect.com
Pyrrolo[3,2-d]pyrimidinePyrrole fused to PyrimidineA class of 7-deazapurine analogs with notable biological activity due to their similarity to pyrimidines and purines. researchgate.net

Bioisosteric Relationships and Nomenclature within Fused Purine Systems

The concept of bioisosterism , the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. nih.gov In the context of fused purine systems, the pyrimidine ring is considered a bioisostere of the purine analog of ATP, which can lead to better cellular uptake and inhibition of cell function. frontiersin.org The replacement of a carbon atom with a nitrogen atom, or vice versa, within the heterocyclic core can lead to significant changes in biological activity. For instance, the pyrazolo[1,5-a]-1,3,5-triazine scaffold has been designed as a bioisostere of purine and has shown potent biological activities. nih.govacs.org

The nomenclature of fused heterocyclic systems like pyrrolopurines follows specific IUPAC rules. wordpress.comacdlabs.comslideshare.net The name is constructed by identifying a "base component" (usually the more complex heterocyclic system) and prefixing it with the name of the fused ring. acdlabs.com Letters in square brackets, such as "[1,2,3-GH]", indicate the positions of fusion. wordpress.comacdlabs.com This systematic naming is crucial for unambiguously describing the complex architecture of these molecules.

Bioisosteric ScaffoldParent ScaffoldRationale for Replacement
PyrimidinePurineConsidered a bioisostere of the purine analog of ATP, potentially enhancing cellular uptake and activity. frontiersin.org
Pyrazolo[1,5-a]-1,3,5-triazinePurineDesigned to mimic the biophysicochemical properties of the purine ring. nih.govacs.org
Pyrrolo[2,3-d]pyrimidinePurineActs as a 7-deazapurine analog, a common bioisosteric replacement in medicinal chemistry. mdpi.com

Overview of Research Domains for this compound and Related Scaffolds in Chemical Biology

The unique structural features of pyrrolopurines have led to their investigation in a wide range of research domains within chemical biology. A significant area of focus is their potential as inhibitors of various enzymes, particularly kinases, which are crucial regulators of cell signaling pathways. ontosight.ai For example, derivatives of pyrrolo[2,3-d]pyrimidine have been explored as potent inhibitors of Janus kinases (JAKs), Axl tyrosine kinase, and other kinases implicated in cancer and inflammatory diseases. acs.orgnih.gov

Furthermore, their ability to mimic natural purines makes them valuable as antifolates , compounds that interfere with the use of folic acid and are used in cancer chemotherapy. acs.orgnih.gov Researchers have synthesized and evaluated various 6-substituted pyrrolo[2,3-d]pyrimidines for their ability to inhibit de novo purine biosynthesis. nih.govnih.gov The exploration of these scaffolds also extends to their potential as antiparasitic agents, with some pyrrolo[2,3-d]pyrimidines showing encouraging activity against parasites like T. b. brucei. strath.ac.uk The development of pyrrolopurine derivatives continues to be a vibrant area of research, with the potential to yield novel chemical probes and therapeutic leads.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

501414-35-3

Molecular Formula

C7H4N4

Molecular Weight

144.13 g/mol

IUPAC Name

2,4,8,10-tetrazatricyclo[5.3.1.04,11]undeca-1(10),2,5,7(11),8-pentaene

InChI

InChI=1S/C7H4N4/c1-2-11-4-10-7-6(11)5(1)8-3-9-7/h1-4H

InChI Key

GCLPZFKRUHMULR-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC3=NC=NC1=C32

Origin of Product

United States

Synthetic Methodologies for Pyrrolo 1,2,3 Gh Purine and Its Derivatives

De Novo Synthetic Routes to Pyrrolo[1,2,3-GH]purine and Analogues

The de novo synthesis, meaning "from the beginning," of purine-like structures is a fundamental aspect of medicinal chemistry, allowing for the creation of novel therapeutic agents. nih.govfrontiersin.orgnih.govprolekare.cz These routes build the complex ring system from simpler, acyclic or monocyclic precursors.

Strategies for the Construction of the this compound Ring System

The construction of the this compound ring system often involves a sequence of reactions that first build a substituted pyrimidine (B1678525) or pyrrole (B145914) ring, which is then elaborated to form the final fused heterocyclic structure. A common strategy involves the initial synthesis of a functionalized pyrimidine, which serves as a scaffold for the subsequent annulation of the pyrrole ring. strath.ac.ukbritannica.com

For instance, a synthetic approach might begin with the Michael addition of a functionalized nitroalkene to a 2-thioalkyl-6-amino-4-oxopyrimidine. strath.ac.uk This reaction adds a key side chain to the pyrimidine ring. Following this addition, a Nef reaction, often mediated by titanium(III) chloride, can be employed to cyclize the side chain, forming the pyrrole portion of the ring system. strath.ac.uk

Another approach involves the Pictet-Spengler type cyclization. This reaction has been utilized for the synthesis of related pyrrolo[1,2-a]quinoxalines, suggesting its potential applicability to the this compound system. researchgate.net This method typically involves the reaction of an aminophenyl-substituted pyrrole with an aldehyde or ketone in the presence of an acid catalyst. researchgate.net

Photocatalytic radical-induced cyclization reactions also present a modern and atom-economical approach for the construction of complex aromatic rings and could be adapted for the synthesis of this compound derivatives. rsc.org These reactions often proceed under mild conditions and offer a high degree of control over the final structure. rsc.org

Strategy Key Reactions Precursors Reference
Pyrimidine-based routeMichael Addition, Nef ReactionFunctionalized pyrimidines, Nitroalkenes strath.ac.uk
Pictet-Spengler type cyclizationAcid-catalyzed cyclizationAminophenyl-substituted pyrroles, Aldehydes/Ketones researchgate.net
Photocatalytic cyclizationRadical-induced cyclizationVarious precursors depending on the specific reaction rsc.org

Ring-Closing Reactions in Pyrrolopurine Synthesis (e.g., from Pyrimidine Precursors)

Ring-closing reactions are pivotal in the final steps of constructing the pyrrolopurine scaffold. britannica.comwikipedia.orgfiveable.me These reactions transform a linear or partially cyclized precursor into the final fused ring system.

One of the most powerful and widely used methods for ring closure is ring-closing metathesis (RCM). wikipedia.org This reaction, catalyzed by transition metals like ruthenium or tungsten, is highly effective for forming a variety of unsaturated rings. wikipedia.org While direct examples for this compound are not specified, its broad utility in synthesizing heterocycles makes it a strong candidate for this purpose. wikipedia.orgnih.gov

Intramolecular cyclization reactions are also common. For example, the cyclization of a carbamoyl-L-aspartate derivative is a key step in the biosynthesis of pyrimidines and illustrates the principle of forming a ring from a linear precursor. umich.edu In a synthetic context, similar strategies can be employed. For instance, a precursor with appropriately positioned reactive groups on a pyrimidine ring can undergo intramolecular condensation to form the fused pyrrole ring. wur.nl The reaction of pyrimidine and N-alkylpyrimidinium salts with nucleophiles can also lead to ring transformations and the formation of new heterocyclic systems. wur.nl

Electrocyclic reactions, which involve the concerted reorganization of π-electrons to form a new σ-bond, are another class of ring-closing reactions. fiveable.me These reactions can be initiated thermally or photochemically and are governed by the Woodward-Hoffmann rules. fiveable.me

Reaction Type Catalyst/Conditions Key Feature Reference
Ring-Closing Metathesis (RCM)Ruthenium or Tungsten catalystsFormation of unsaturated rings wikipedia.org
Intramolecular CyclizationAcid or base catalysisFormation of a new ring from a single molecule umich.edu
Electrocyclic ReactionsHeat or lightConcerted π-electron reorganization fiveable.me

Advanced Functionalization and Derivatization of Pyrrolopurine Cores

Once the core pyrrolopurine structure is assembled, further modifications are often necessary to introduce desired chemical properties and biological activities. These functionalization reactions target specific positions on the heterocyclic scaffold.

Regioselective Modifications at Nitrogen and Carbon Centers

The ability to selectively modify specific nitrogen and carbon atoms on the pyrrolopurine ring is crucial for structure-activity relationship studies.

Indium-catalyzed reactions have shown promise for the regioselective β-alkylation of pyrroles. researchgate.net This methodology allows for the introduction of various alkyl groups onto the pyrrole ring. researchgate.net Such a strategy could potentially be applied to the this compound system to modify the pyrrole portion of the molecule.

Furthermore, the displacement of a thioalkyl moiety at the C2 position of a pyrimidine precursor has been achieved through a modified oxidation-substitution methodology. strath.ac.uk This involves oxidizing the thioalkyl group to a sulfone, which is a better leaving group, followed by reaction with a nucleophile. strath.ac.uk

Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-mediated, Copper(I)-catalyzed Azide-Alkyne Cycloaddition)

Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. eie.grwiley-vch.denih.govrsc.orgmdpi.com

Palladium-mediated cross-coupling reactions , such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely used to introduce aryl, vinyl, and alkynyl groups onto heterocyclic cores. researchgate.netnih.govnobelprize.orgnih.govrsc.orgmdpi.com These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent in the presence of a palladium catalyst. nobelprize.org For example, a general method for the palladium-catalyzed cross-coupling of pyrrole anions with aryl halides has been developed, which could be adapted for the arylation of the this compound core. nih.gov

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a key example of "click chemistry," is a highly efficient and regioselective reaction for forming 1,2,3-triazoles. nih.govmdpi.comnih.govbeilstein-journals.orgmdpi.com This reaction involves the coupling of a terminal alkyne and an azide (B81097) in the presence of a copper(I) catalyst. nih.gov By introducing an azide or alkyne functionality onto the pyrrolopurine scaffold, the CuAAC reaction can be used to attach a wide variety of molecules, including fluorescent tags or other bioactive moieties. nih.gov

Reaction Catalyst Coupling Partners Reference
Suzuki-Miyaura CouplingPalladiumOrganoboron compound and Organohalide nobelprize.org
Heck CouplingPalladiumAlkene and Organohalide nobelprize.org
Sonogashira CouplingPalladium and CopperTerminal alkyne and Organohalide wiley-vch.de
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper(I)Azide and Terminal Alkyne nih.govmdpi.comnih.govbeilstein-journals.org

Nucleophilic Aromatic Substitution and Addition Pathways

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction for modifying aromatic and heteroaromatic rings. wikipedia.orgresearchgate.netnih.govncrdsip.comnptel.ac.in In this reaction, a nucleophile displaces a leaving group, such as a halide, on the aromatic ring. The presence of electron-withdrawing groups on the ring can activate it towards nucleophilic attack. wikipedia.orgnptel.ac.in For pyrrolopurines, which contain multiple nitrogen atoms, the ring system is inherently electron-deficient, making it susceptible to S_NAr reactions. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at specific positions. strath.ac.ukresearchgate.net

Nucleophilic addition reactions can also occur, particularly at the carbon-heteroatom double bonds within the purine (B94841) ring system. lookchem.comwikipedia.orglibretexts.orgopenstax.orgyoutube.com These reactions involve the attack of a nucleophile on an electrophilic carbon atom, leading to the formation of a new single bond. wikipedia.orgopenstax.org The resulting intermediate can then be protonated or undergo further transformations. openstax.org

Reaction Type Key Feature Typical Nucleophiles Reference
Nucleophilic Aromatic Substitution (SNAr)Displacement of a leaving group on an aromatic ringAmines, Alkoxides, Thiolates wikipedia.orgresearchgate.netnih.govncrdsip.comnptel.ac.in
Nucleophilic AdditionAttack on an electrophilic double bondGrignard reagents, Hydrides, Amines wikipedia.orgopenstax.orgyoutube.com

Reductive Transformations for Specific Pyrrolopurine Derivatives

The synthesis of certain complex pyrrolopurine systems, such as tetrahydro Current time information in Bangalore, IN.researchgate.netdiazepino[1,2,3-gh]purines, often proceeds through the reduction of purine precursors. A key strategy involves the reduction of electron-deficient purines to form stable 7,8-dihydropurine intermediates. researchgate.netchim.it These intermediates are valuable for further elaboration into more complex fused heterocyclic systems.

Electron-deficient purines, particularly those protected with electron-withdrawing groups like tert-Butoxycarbonyl (Boc), can be effectively reduced to their 7,8-dihydro derivatives. researchgate.netresearchgate.net A common and convenient reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) in methanol, which is noted for being inexpensive and easy to handle. researchgate.netresearchgate.net The resulting dihydropurine, such as that formed from the reduction of tris-Boc-protected adenine (B156593), serves as a crucial intermediate for the synthesis of 7-alkyladenines and tetrahydro Current time information in Bangalore, IN.researchgate.netdiazepino[1,2,3-gh]purines. researchgate.netchim.itresearchgate.net Other reducing agents, including DIBAL-H and BH₃•THF, have also been utilized for the reduction of N9-substituted purines to 7,8-dihydropurines. chim.it

The tetrahydro Current time information in Bangalore, IN.researchgate.netdiazepino[1,2,3-gh]purine (THDAP) core is found in asmarine marine alkaloids, which exhibit cytotoxic properties. researchgate.net The synthesis of the THDAP ring system is a significant challenge, particularly the construction of the seven-membered diazepine (B8756704) ring. uio.no One approach involves the intramolecular cyclization of 7-aminoalkyl-3-propylpurine-2,4-dione derivatives. pharm.or.jp The use of dihydropurine intermediates provides an efficient pathway to these complex structures. researchgate.netresearchgate.net

Starting Material ClassReducing AgentIntermediate FormedFinal Product ExampleReference
Electron-Deficient Purines (e.g., tris-Boc-adenine)Sodium Borohydride (NaBH₄)7,8-DihydropurineTetrahydro Current time information in Bangalore, IN.researchgate.netdiazepino[1,2,3-gh]purines researchgate.net, researchgate.net
N9-Substituted PurinesDIBAL-H7,8-DihydropurineN7-Alkylated Halogenpurines chim.it
N9-Substituted PurinesBH₃•THF7,8-DihydropurineN7-Alkylated Guanines chim.it

Synthesis of Multi-Scaffold Pyrrolopurine Constructs

The development of molecules containing multiple heterocyclic cores, such as bis-purines or hybrid heterocycles, represents an important area of synthetic chemistry. These constructs can exhibit enhanced biological activities compared to their monomeric counterparts.

Bis-Pyrrolopurines: The synthesis of bis-purine scaffolds involves connecting two purine monomers, often through a linker. nih.gov The nature of the linker can significantly influence the properties of the final molecule. nih.gov One reported synthesis begins with the N-alkylation of a purine, such as 4-aminopurine, with a bifunctional linker like 1,2-dibromoethane (B42909) in the presence of a base like K₂CO₃. nih.gov The resulting bromo-functionalized purine can then be converted to an azide derivative with sodium azide. nih.gov This intermediate subsequently reacts with a bis-alkyne under ultrasound irradiation to yield the target bis-purine molecules. nih.gov Studies have shown that bis-purines with specific linkers, such as 4,4-bis(oxymethylene)biphenyl, demonstrate potent inhibitory actions. nih.gov In contrast, compounds with a 1,4-bis(oxymethylene)phenyl linker or aliphatic linkers showed reduced or moderate activity, respectively. nih.gov

Hybrid Heterocycles: Hybrid molecules that combine a purine or pyrrolopurine scaffold with other heterocyclic systems are of significant interest. rsc.orgnih.gov For instance, asmarines, which contain the tetrahydro Current time information in Bangalore, IN.researchgate.netdiazepino[1,2,3-gh]purine core, can be viewed as hybrids between an adenine derivative and a terpenoid. researchgate.net The synthesis of such molecules is a key focus in the development of new therapeutic agents. General strategies often involve the tandem or multi-component reaction of a functionalized core heterocycle with various nucleophilic reagents to build diverse hybrid structures. rsc.org For example, novel naphthalene (B1677914) hybrids have been synthesized with scaffolds like pyran, pyrazole (B372694), and azepine through tandem reactions. rsc.org Similarly, pyridine-based hybrids incorporating pyran, pyrimidine, and pyrazole rings have been developed and evaluated for their biological potential. nih.govnih.gov

Construct TypeSynthetic StrategyExample Linker/Hybrid PartnerKey Reagents/ConditionsReference
Bis-PurineLinker-mediated dimerization1,2-dibromoethaneK₂CO₃, NaNs, bis-alkyne, ultrasound nih.gov
Bis-PurineLinker-mediated dimerization4,4-bis(oxymethylene)biphenyl- nih.gov
Hybrid HeterocycleTandem reactionsNaphthalene-Nicotinonitrile HybridFunctionalized chromenone with nucleophiles rsc.org
Hybrid HeterocycleMulti-component couplingPyridine-Pyran HybridMTT assay for evaluation nih.gov, nih.gov

Methodological Advancements in Pyrrolopurine Synthesis

Modern synthetic chemistry seeks to develop more efficient, rapid, and environmentally benign reaction protocols. Methodologies such as ultrasound irradiation and catalyst-free approaches have been successfully applied to the synthesis of complex heterocyclic compounds, including purine and pyrrole derivatives.

Ultrasound Irradiation: The use of ultrasound as an energy source can dramatically accelerate chemical reactions, leading to higher yields, shorter reaction times, and milder conditions compared to conventional heating methods. nih.govbeilstein-journals.org This technique has been effectively used in the synthesis of bis-purine scaffolds, where it facilitates the reaction between an azide derivative and a bis-alkyne, making the process proceed more rapidly. nih.gov Ultrasound irradiation has also been employed for the one-pot, three-component synthesis of fused heterocyclic pyrimidines in water, highlighting its utility in green chemistry. nih.gov The advantages include operational simplicity and easy work-up procedures. nih.gov For example, the synthesis of 1,3,5-triaryl-2-pyrazolines under ultrasound was completed in 1.5–2 hours with 83–96% yield, whereas conventional heating required 4 hours for a lower yield of 76%. beilstein-journals.org This acceleration is a common feature in ultrasound-assisted synthesis of various heterocyclic systems. researchgate.netresearchgate.netmdpi.com

Catalyst-Free Approaches: Developing reactions that proceed efficiently without a catalyst is a significant advancement, as it simplifies purification, reduces costs, and minimizes toxic waste. nih.govrsc.org A catalyst-free synthesis of pyrrolo[1,2-a]quinoline (B3350903) derivatives has been developed from 2-methylquinolines, aldehydes, and alkynoates via a dehydration/[3+2] cycloaddition. nih.gov This method is tolerant to air and produces only water as a byproduct, making it an environmentally benign process. nih.gov Other catalyst-free methods include the one-pot, three-component synthesis of polysubstituted pyrroles using liquid-assisted grinding, which offers a short reaction time and a simple work-up procedure. researchgate.net Spontaneous, catalyst-free polymerization has also been reported for creating complex polymers with 100% atom economy. nih.gov These approaches demonstrate a trend towards more sustainable and efficient synthesis of complex molecules. chemrxiv.org

MethodologyReaction ExampleAdvantagesConditionsReference
Ultrasound IrradiationSynthesis of bis-purinesRapid reaction, shortened time- nih.gov
Ultrasound IrradiationSynthesis of fused pyrimidinesHigh yields, short reaction times, simple work-upOne-pot, in water nih.gov
Catalyst-FreeSynthesis of pyrrolo[1,2-a]quinolinesEnvironmentally benign, H₂O as only byproductDehydration/[3+2] cycloaddition nih.gov
Catalyst-FreeSynthesis of polysubstituted pyrrolesSimple work-up, short reaction timeLiquid-assisted grinding researchgate.net

Advanced Structural Elucidation of Pyrrolo 1,2,3 Gh Purine Derivatives

Spectroscopic Characterization Techniques (NMR, MS) for New Pyrrolopurine Compounds

The structural confirmation of newly synthesized pyrrolopurine derivatives is fundamentally reliant on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide unambiguous evidence of molecular structure and composition.

In the synthesis of various purine (B94841) isosteres, including pyrrolo[3,2-d]pyrimidines, all new compounds were rigorously identified using NMR and mass spectrometry data. nih.gov For instance, in the characterization of certain pyrrolopyridine derivatives, the IR spectra confirmed the presence of key functional groups like NH₂, CN, and C=N, while ¹H-NMR spectra were used to identify the specific protons. juniperpublishers.com For one such compound, the NH₂ protons appeared at 5.99 ppm, aromatic and pyrrole (B145914) CH protons were observed in the 6.60–7.92 ppm range, and methyl group protons were seen at 3.77 ppm. juniperpublishers.com

Similarly, for a series of novel bis- and mono-pyrrolo[2,3-d]pyrimidine and purine derivatives, ¹H-NMR and ¹³C-NMR were critical for characterization. mdpi.com For example, the ¹H-NMR spectrum of one bis-purine derivative showed characteristic signals for the purine ring protons (H2 and H8), the methylene (B1212753) linkers, and the piperidine (B6355638) moiety. mdpi.com The structures of new pyrrolo[1,2-b]pyridazines have also been confirmed by IR, ¹H-NMR, and ¹³C-NMR spectroscopy, which helped in determining the regioselectivity of the cycloaddition reaction used in their synthesis. mdpi.com

High-Resolution Mass Spectrometry (HRMS) is frequently employed to confirm the elemental composition of the synthesized compounds. For a series of 5′-norcarbocyclic derivatives of bicyclic pyrrolo- and furano[2,3-d]pyrimidines, HRMS data provided precise mass measurements that matched the calculated values for the target molecules, thereby confirming their identity. mdpi.com

Compound ClassTechniqueKey Findings and Observations
Pyrrolo[2,3-d]pyrimidine Derivatives¹H-NMR, ¹³C-NMRConfirmed the structure of symmetrical bis-pyrrolo[2,3-d]pyrimidines and their monomers, revealing the influence of different linkers. mdpi.comnih.gov
Pyrrolo[1,2-b]pyridazine Derivatives¹H-NMR, ¹³C-NMR, IREstablished the regioselectivity of the cycloaddition synthesis and confirmed the final structures. mdpi.com
Pyrrolopyridine Scaffolds¹H-NMR, MS, FTIRCharacterized a new series of pyrrolopyridines, identifying key functional group absorptions and proton chemical shifts. juniperpublishers.comresearchgate.net
5′-Norcarbocyclic Pyrrolo[2,3-d]pyrimidine Nucleosides¹H-NMR, ¹³C-NMR, HRMSProvided detailed structural data and exact mass confirmation for novel nucleoside analogues. mdpi.com
Substituted Purine IsosteresNMR, MSUnambiguously identified new pyrrolo[3,2-d]pyrimidine and pyrazolo[4,3-d]pyrimidine derivatives. nih.gov

X-ray Crystallography for Precise Molecular Geometry and Conformation of Pyrrolopurine Ligands

While spectroscopic methods define the connectivity of atoms, X-ray crystallography provides the ultimate, high-resolution insight into the three-dimensional structure of molecules in the solid state. This technique is crucial for determining the precise molecular geometry, conformational preferences, and intermolecular interactions of pyrrolopurine ligands.

The crystal structure of novel purine and pyrimidine (B1678525) derivatives of 1-aminocyclopropane-1-carboxylic acid has been determined by X-ray analysis. nih.gov This analysis revealed that the cyclopropane (B1198618) rings in the compounds possess a Z-configuration and that the molecules are connected into dimers via intermolecular hydrogen bonds. nih.gov For another compound, the analysis showed that intermolecular hydrogen bonds link the molecules to form a three-dimensional network. nih.gov

In the study of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines, a single-crystal X-ray structure of a derivative revealed that in the crystal lattice, two molecules orient in opposite directions, forming dimers with close C-C contacts (3.38 Å and 3.30 Å). mdpi.com These dimers then align in a herringbone-like pattern. mdpi.com

For a series of pyrrolo[1,2-b]pyridazines, the regioselectivity of the synthesis was definitively confirmed by X-ray analysis of a representative compound. mdpi.com Similarly, the development of new antifolates based on the 6-substituted pyrrolo[2,3-d]pyrimidine scaffold involved X-ray crystal structures to understand their binding modes with target enzymes. nih.gov The conformation of nucleoside analogues, such as 8-furylimidazolo-2′-deoxycytidine, was also studied in detail using X-ray analysis, which identified an anti conformation at the glycosylic bond and a C2′-endo sugar pucker. iucr.org This study also revealed atropisomerism due to hindered rotation around a single bond, with the two isomers present in unequal proportions in the crystal. iucr.org

Compound/Ligand ClassCrystallographic ParameterFinding
6-(N-pyrrolyl)purine derivative of 1-aminocyclopropane-1-carboxylic acidMolecular Conformation & PackingZ-configuration of the cyclopropane ring; molecules form dimers via intermolecular hydrogen bonds. nih.gov
Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline derivativeCrystal PackingFormation of dimers with close C-C contacts (3.30-3.38 Å), which align in a herringbone pattern. mdpi.com
8-Furylimidazolo-2′-deoxycytidineConformation & ChiralityExhibits an anti conformation at the glycosylic bond and reveals atropisomerism with two isomers present in the crystal. iucr.org
Pyrrolo[1,2-b]pyridazine derivativeRegiochemistryConfirmed the regioselectivity of the cycloaddition reaction used in the synthesis. mdpi.com

Computational Chemistry and Theoretical Investigations of Pyrrolopurine Analogues

Density Functional Theory (DFT) Applications in Pyrrolopurine Systems

Density Functional Theory (DFT) has become a important method for studying the electronic properties of molecules. researchgate.netnih.gov By focusing on the electron density rather than the complex multi-electron wavefunction, DFT allows for the accurate and efficient calculation of various molecular properties.

The electronic structure of a molecule is fundamental to its reactivity and spectroscopic properties. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. irjweb.comlew.ro

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. irjweb.com In the context of pyrrolopurine analogues, understanding the energies and spatial distributions of these frontier molecular orbitals is essential. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. libretexts.org Therefore, the nature of these orbitals dictates how a pyrrolopurine analogue will interact with other molecules, including biological targets.

The interaction between the occupied orbitals of one molecule and the unoccupied orbitals of another leads to attraction and bond formation. wikipedia.org Specifically, the interaction between the HOMO of a pyrrolopurine analogue and the LUMO of a biological receptor can be a key determinant of its binding affinity and biological activity. The constructive overlap between these frontier orbitals facilitates electron transfer and the formation of stable complexes. masterorganicchemistry.com

Table 1: Frontier Orbital Energies and HOMO-LUMO Gap for a Hypothetical Pyrrolopurine Analogue

ParameterEnergy (eV)
HOMO Energy-6.2967
LUMO Energy1.8096
HOMO-LUMO Gap 8.1063

This table presents hypothetical data for illustrative purposes.

The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netmdpi.com The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. readthedocs.io

Different regions of the MEP are color-coded to indicate their electrostatic potential. Typically, red regions represent areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of intermediate potential. researchgate.net

For pyrrolopurine analogues, MEP analysis can identify the most likely sites for hydrogen bonding and other non-covalent interactions with biological macromolecules. researchgate.net For instance, the nitrogen atoms in the purine (B94841) ring system are often associated with negative electrostatic potential, making them potential hydrogen bond acceptors. Understanding the charge distribution is also crucial for predicting how a pyrrolopurine analogue will orient itself within a binding pocket of a protein. nih.gov

The three-dimensional structure of a molecule is intrinsically linked to its function. DFT calculations can be employed to predict the optimal geometrical parameters, such as bond lengths, bond angles, and dihedral angles, of pyrrolopurine analogues with a high degree of accuracy. beilstein-journals.orgyoutube.com These theoretical predictions can be validated by experimental techniques like X-ray crystallography and NMR spectroscopy. nih.gov

Furthermore, many pyrrolopurine analogues possess conformational flexibility. Conformational analysis, which can be performed using DFT, is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. rsc.org Identifying the low-energy conformers of a pyrrolopurine analogue is crucial because the biologically active conformation may not be the global minimum energy structure. beilstein-journals.org The ability to predict conformational preferences helps in understanding how these molecules can adapt their shape to fit into specific binding sites. nih.gov

Table 2: Predicted Geometrical Parameters for a Pyrrolopurine Analogue

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
N1-C21.38N1-C2-N3120.5
C2-N31.35C2-N3-C4118.9
C4-C51.40C4-C5-N7121.2

This table presents hypothetical data for illustrative purposes.

Electrostatic Surface Potential Mapping and Charge Distribution

Molecular Modeling and Simulation Studies

While DFT provides valuable insights into the static properties of molecules, molecular modeling and simulation techniques allow for the investigation of their dynamic behavior and interactions with other molecules over time.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of how a pyrrolopurine analogue interacts with a biological target, such as a protein or nucleic acid, at an atomic level. nih.govnih.gov

MD simulations can reveal the dynamic nature of the binding process, including conformational changes in both the ligand and the protein upon binding. mpg.defrontiersin.org These simulations can help to identify key amino acid residues involved in the interaction and characterize the stability of the resulting complex over time. mdpi.com For instance, MD simulations have been used to investigate the binding mechanisms of pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4), revealing strong interactions with the hinge region and surrounding residues. mdpi.com The information gleaned from MD simulations is crucial for understanding the structure-activity relationships of pyrrolopurine analogues and for the rational design of more potent and selective inhibitors. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmedium.com In the context of drug discovery, docking is frequently used to predict the binding mode of a small molecule ligand, such as a pyrrolopurine analogue, to the binding site of a target protein. nih.govekb.egnih.govmdpi.comijper.orgmdpi.com

The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them based on their predicted binding affinity. medium.com While docking is a powerful tool for virtual screening and hit identification, it is important to note that the scoring functions are approximations and may not always accurately predict the true binding affinity. nih.govbiorxiv.org

Despite its limitations, molecular docking is an invaluable tool for generating hypotheses about ligand-protein interactions. nih.gov For example, docking studies have been performed on pyrrolizine derivatives to predict their binding to the ATP binding site of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov These studies, often combined with other computational methods like MD simulations, provide a rational basis for the design and optimization of new pyrrolopurine-based therapeutic agents. frontiersin.orgmdpi.comnih.gov

Pharmacological and Biological Activity Profiling of Pyrrolopurine Scaffolds

Enzyme Inhibitory Mechanisms by Pyrrolopurine Derivatives

Derivatives of the pyrrolopurine class have been shown to inhibit a diverse range of enzymes critical to cellular signaling and metabolism. By mimicking the natural purine (B94841) structure, these compounds can act as competitive inhibitors, particularly at ATP-binding sites within kinases or at the active sites of metabolic enzymes.

Kinase Inhibition Profiles

Pyrrolopyrimidine and related purine-based compounds have been identified as potent inhibitors of several protein kinases, many of which are implicated in cancer and inflammatory diseases. Their mechanism often involves competing with ATP for binding to the kinase domain.

Janus Kinase 3 (JAK3): The pyrrolopyrimidine base is a common feature in selective JAK3 inhibitors, as it effectively binds to the same region in the JAK ATP-binding site as the natural purine of ATP. google.com This selective inhibition is considered a promising strategy for treating autoimmune diseases because JAK3 expression is primarily limited to lymphocytes. google.com A series of bicyclic pyrrolopyrimidine-based compounds have demonstrated low nanomolar activity against JAK3. nih.gov Salts of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile are noted for their utility in modulating Janus kinase activity. ijbiotech.com

Mer Receptor Tyrosine Kinase (MerTK): Novel series of 7-aryl-2-anilino-pyrrolopyrimidines have been identified as potent inhibitors of Mer tyrosine kinase. nih.gov For instance, one representative compound displayed an IC50 value of 2 nM for MerTK. nih.gov The inhibitory mechanism involves interaction with the hinge region of the kinase domain and the formation of a salt bridge with the ASP678 residue. nih.gov Additionally, macrocyclic pyrrolopyrimidines have been designed as potent MerTK inhibitors, with some showing an EC50 below 40 nM in cell-based assays. acs.orgnih.gov X-ray crystallography confirmed that these macrocycles bind in the ATP binding pocket of the MerTK protein. acs.orgnih.gov

Src Non-receptor Tyrosine Kinase: Pyrrolo[2,3-d]pyrimidine derivatives have been developed as ATP-competitive inhibitors of Src family kinases (SFKs). ekb.eg Compounds such as CGP76030 and CGP77675 showed inhibitory activity against c-Src at nanomolar levels. tandfonline.com Other pyrrolo[2,3-d]pyrimidine compounds, like A-419259, inhibit c-Src, Lck, and Lyn with IC50 values of 9, <3, and <3 nM, respectively. tandfonline.com These inhibitors have been shown to suppress Src kinase autophosphorylation and block downstream signaling pathways. nih.gov

Akt (Protein Kinase B): The discovery and optimization of a series of pyrrolopyrimidine-based compounds have led to potent inhibitors of all three Akt isoforms. acs.org Further development of substituents on the pyrrolopyrimidine skeleton has yielded compounds with high enzymatic potency against Akt isoforms. nih.gov

Mps1 (Monopolar Spindle 1): Structure-based design has led to the development of novel pyrrolopyrimidine inhibitors of Mps1, a mitotic checkpoint kinase. nih.gov These compounds have shown single-digit nanomolar inhibitory activity. nih.gov Further studies on pyrrolopyrimidine analogues have identified lead compounds that inhibit Mps1 kinase enzymatic activity with IC50 values in the range of 0.356 µM to 0.809 µM. nih.gov

PI3K (Phosphoinositide 3-kinase): A series of 2,4-diaminosubstituted pyrrolo[3,2-d]pyrimidines have been synthesized and evaluated for their PI3Kα inhibitory activity. acs.org Derivatives with a specific substitution pattern, including a 7-phenyl and a 2-(4-aminocyclohexylamino) moiety, displayed kinase inhibitory activity by interacting with the DFG motif of the kinase. acs.org

Cyclin-Dependent Kinase 1 (CDK1): Certain non-nucleoside pyrrolo[2,3-d]pyrimidines have been found to inhibit CDK1/cyclin B. One of the most effective, 4,6-Diamino-5-cyano-7-(2-phenylethyl)pyrrolo[2,3-d]pyrimidine, exhibited an IC50 of 14 µM and was competitive with respect to ATP. researchgate.net This suggests that pyrrolo[2,3-d]pyrimidines represent a novel pharmacophore that can compete with ATP to inhibit CDK1. researchgate.net

Histone Deacetylases (HDACs): HDACs are validated epigenetic drug targets, and their inhibition can affect gene expression. nih.govnih.gov Novel HDAC inhibitors based on pyrrolo-pyrimidine and purine scaffolds have been designed. researchgate.net Many of these compounds demonstrated nanomolar inhibitory activity against HDAC6, with one compound, in particular, inhibiting all members of class II HDACs (except HDAC10) while being selective over class I and IV HDACs. researchgate.net

Table 1: Kinase Inhibition by Pyrrolopurine Derivatives

Kinase TargetCompound ClassKey FindingsCitations
Janus Kinase 3 (JAK3)Bicyclic PyrrolopyrimidinesLow nanomolar activity against JAK3, acting as ATP-competitive inhibitors. google.comnih.gov
Mer Receptor Tyrosine Kinase (MerTK)7-Aryl-2-anilino-pyrrolopyrimidinesPotent inhibition with IC50 values as low as 2 nM. nih.gov
Src Non-receptor Tyrosine KinasePyrrolo[2,3-d]pyrimidinesInhibition of c-Src, Lck, and Lyn with IC50 values in the low nanomolar range (e.g., A-419259 IC50 < 9 nM). tandfonline.com
Akt (Protein Kinase B)PyrrolopyrimidinesPotent inhibition of all three Akt isoforms. acs.orgnih.gov
Mps1PyrrolopyrimidinesSingle-digit nanomolar inhibition (structure-based design); IC50 values of 0.356-0.809 µM (analogues). nih.govnih.gov
PI3Kα2,4-Diaminosubstituted pyrrolo[3,2-d]pyrimidinesInhibitory activity via interaction with the DFG motif of the kinase. acs.org
Cyclin-Dependent Kinase 1 (CDK1)Pyrrolo[2,3-d]pyrimidinesATP-competitive inhibition with IC50 values around 14 µM for lead compounds. researchgate.net
Histone Deacetylases (HDACs)Pyrrolo-pyrimidine and Purine derivativesNanomolar inhibitory activity against HDAC6; selectivity for Class II HDACs. researchgate.net

Inhibition of Key Metabolic Enzymes

The structural similarity of pyrrolopurines to natural purines makes them effective inhibitors of enzymes involved in purine metabolism and other essential metabolic pathways.

Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFTase): A series of 5-substituted thiopheneyl pyrrolo[2,3-d]pyrimidines were designed as inhibitors of de novo purine nucleotide biosynthesis at GARFTase. google.com Some of these compounds were found to be dual inhibitors of both GARFTase and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), which is a novel mechanism for an antifolate. researchgate.net This dual inhibition leads to the depletion of ATP pools. researchgate.net

De Novo Purine Biosynthesis Enzymes: The de novo purine biosynthesis pathway is a critical target, especially in rapidly proliferating cells. ijbiotech.comfrontiersin.org Pyrrolopurine-related compounds can inhibit key enzymes in this pathway. nih.gov For example, inhibitors of phosphoribosyl-pyrophosphate amidotransferase (PPAT), the first enzyme in the pathway, can lower endogenous ATP and GTP concentrations. mdpi.com The biosynthesis of pyrrolopyrimidines themselves involves a complex rearrangement of the purine ring, where C-8 is lost and replaced by carbons from the ribose moiety of a precursor like GTP. nih.gov

Carbonic Anhydrases (CAs): Novel sulfonamide derivatives featuring pyrrole (B145914) and pyrrolopyrimidine scaffolds have been synthesized and evaluated as inhibitors of carbonic anhydrases. nih.gov Several of these compounds displayed potent inhibitory activity against the transmembrane isoforms IX and XII, which are often upregulated in tumors. nih.gov

Phosphodiesterases (PDEs): Pyrrolopyrimidine derivatives have been identified as potent inhibitors of Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). nih.govnih.gov One compound with a pyrrolopyrimidine core demonstrated high potency with an IC50 of 25.0 nM against ENPP1, which is an enzyme that restrains innate immune responses to cancer. nih.govtandfonline.comresearchgate.net

Xanthine (B1682287) Oxidase: Novel compounds with a pyrrolo-pyrimidine structure have been developed as inhibitors of xanthine oxidase. google.com This enzyme is responsible for the final steps of purine metabolism, converting hypoxanthine (B114508) to xanthine and then to uric acid. google.comwikipedia.org Inhibition of this enzyme is a key strategy for managing hyperuricemia and gout. nih.govdrugbank.com

Thymidine Phosphorylase (TPase): TPase is an enzyme involved in nucleoside metabolism and has been identified as a target for cancer therapy. nih.gov While direct inhibition by pyrrolopyrimidine scaffolds is an area of ongoing research, related pyrimidine (B1678525) analogues have shown potent inhibition. For instance, 5-chloro-6-(2-iminopyrrolidin-1-yl)methyl-2,4(1H,3H)-pyrimidinedione hydrochloride (TPI) is a potent competitive inhibitor of TPase with a Ki value of 1.7 x 10⁻⁸ M. nih.gov

Acetylcholinesterase (AChE): Derivatives of pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidine have been synthesized and shown to inhibit acetylcholinesterase in the micromolar range. nih.gov This suggests the potential for designing more potent AChE inhibitors based on this scaffold. nih.gov

Table 2: Metabolic Enzyme Inhibition by Pyrrolopurine Derivatives

Enzyme TargetCompound ClassKey FindingsCitations
Glycinamide Ribonucleotide Formyltransferase (GARFTase)5-Substituted Pyrrolo[2,3-d]pyrimidinesAct as dual inhibitors of GARFTase and AICARFTase. google.comresearchgate.net
De Novo Purine Biosynthesis EnzymesPurine AnaloguesInhibition of key enzymes like PPAT leads to depletion of purine nucleotides. mdpi.com
Carbonic Anhydrases (CA IX & XII)Pyrrolopyrimidine SulfonamidesPotent inhibitory activity against transmembrane isoforms IX and XII. nih.gov
Phosphodiesterase (ENPP1)PyrrolopyrimidinesHigh potency inhibition with IC50 as low as 25.0 nM. nih.gov
Xanthine OxidasePyrrolo-pyrimidine derivativesExhibit excellent inhibitory effect against the enzyme. google.com
Thymidine Phosphorylase (TPase)Pyrimidine analoguesPotent competitive inhibition (Ki = 1.7 x 10⁻⁸ M for TPI). nih.gov
Acetylcholinesterase (AChE)Pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidinesInhibition in the micromolar range. nih.gov

Receptor Ligand Interactions and Modulation

The pyrrolopurine scaffold is also a key component in the design of ligands that interact with G protein-coupled receptors (GPCRs), acting as antagonists to modulate various physiological pathways.

Neuropeptide Y Receptor Subtype 5 (Y5) Antagonism

The Neuropeptide Y (NPY) Y5 receptor plays a significant role in regulating food intake and energy balance. nih.govnih.gov Antagonists of this receptor are investigated as potential treatments for obesity. nih.govpatsnap.com A series of pyrrolo[3,2-d]pyrimidine derivatives have been prepared and evaluated for their ability to bind to Y5 receptors. nih.govacs.org These studies have led to the identification of several potent Y5 antagonists and the development of a pharmacophore model for the human Y5 receptor. nih.gov

Histamine (B1213489) H3 Receptor Ligand Binding and Affinities

The Histamine H3 receptor (H3R) is a GPCR primarily found in the central nervous system that modulates the release of histamine and other neurotransmitters. Novel H3R ligands based on the pyrrolo[2,3-d]pyrimidine scaffold have been synthesized. ekb.eg These compounds have shown selective activity at the H3 receptor, with the most potent compound achieving a pKi value of 6.90. ekb.eg Structure-activity relationship studies indicate that a bipiperidine warhead provides higher affinity than a piperazine (B1678402) or morpholine (B109124) motif. ekb.eg

Adenosine (B11128) Receptor (e.g., A3) Antagonism

The adenosine A3 receptor (A3R) is implicated in various pathophysiological processes, and A3R antagonists are being explored for therapeutic use. researchgate.netnih.gov Pyrrolopyrimidine derivatives have been identified as having antagonist activity at human A3 adenosine receptors. nih.govresearchgate.net Additionally, a tritiated pyrrolo-pyrimidine derivative, [3H]OSIP-339391, has been highlighted as a promising radioligand for studying A2B adenosine receptors due to its high affinity (KD value of 0.41 nM) and selectivity. unipd.it

Table 3: Receptor Ligand Interactions of Pyrrolopurine Derivatives

Receptor TargetCompound ClassActivityKey FindingsCitations
Neuropeptide Y Receptor Subtype 5 (Y5)Pyrrolo[3,2-d]pyrimidinesAntagonistIdentification of several potent Y5 antagonists. nih.govacs.org
Histamine H3 ReceptorPyrrolo[2,3-d]pyrimidinesLigand/AntagonistSelective activity with pKi values up to 6.90. ekb.eg
Adenosine A3 ReceptorPyrazolotriazolopyrimidine derivativesAntagonistPotent and selective antagonists for human A3 adenosine receptors. nih.govresearchgate.net

Cellular Effects and Pathway Perturbations by Pyrrolopurine Scaffolds

The cellular response to treatment with pyrrolopurine analogues is multifaceted, culminating in the inhibition of cancer cell proliferation and induction of cell death. These effects are often mediated through the activation of apoptotic pathways and disruption of critical cellular processes like mitosis.

Pyrrolopurine derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through intrinsic pathways. One study on novel pyrrolo[2,3-d]pyrimidine derivatives found that compound 9e was particularly effective against the A549 lung cancer cell line. nih.gov This compound was observed to trigger late-stage apoptosis, which was associated with an arrest of the cell cycle in the G0/G1 phase. nih.gov

Further investigation into the mechanism of action of compound 9e revealed its influence on key proteins that regulate apoptosis. nih.gov Specifically, it led to a decrease in the expression of the anti-apoptotic protein Bcl-2 and a corresponding increase in the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial-mediated pathway of apoptosis. The study also documented an increase in the levels of caspase-9 and caspase-3, as well as the cleavage of PARP (Poly (ADP-ribose) polymerase), all of which are hallmark indicators of apoptosis. nih.gov

Similarly, another class of related compounds, the pyrrolo-1,5-benzoxazepines (PBOXs), have been identified as inducers of apoptosis in oral squamous carcinoma cells. nih.gov Compounds such as PBOX-6 and PBOX-15 were shown to initiate apoptotic cell death, highlighting the broader potential of pyrrole-fused heterocyclic compounds in cancer therapy. nih.gov

CompoundCell LineKey Apoptotic Events
9e A549 (Lung Cancer)G0/G1 cell cycle arrest, decreased Bcl-2, increased Bax, increased caspase-9 and -3, PARP cleavage. nih.gov
PBOX-6 Ca9.22, TR146 (Oral Cancer)Induction of apoptotic cell death. nih.gov
PBOX-15 Ca9.22, TR146 (Oral Cancer)Induction of apoptotic cell death with higher potency than PBOX-6. nih.gov

The proper functioning of the mitotic spindle, which is composed of microtubules, is essential for accurate chromosome segregation during cell division. Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Certain pyrrolopurine analogues and related compounds have been found to exert their anticancer effects by targeting microtubules.

For instance, the pyrrolo-1,5-benzoxazepines PBOX-6 and PBOX-15 have been characterized as microtubule-targeting agents. nih.gov Their anti-proliferative effects are mediated by causing a sustained arrest in the G2/M phase of the cell cycle, which is indicative of mitotic disruption. nih.gov Immunofluorescence studies have confirmed that these compounds disrupt the microtubule network within cancer cells. nih.gov

Mechanisms of Apoptosis Induction in Cell Lines

Investigational Target Engagement and Cellular Uptake Mechanisms for Pyrrolopurine Analogues

A significant challenge in cancer chemotherapy is the selective delivery of cytotoxic agents to tumor cells while minimizing damage to healthy tissues. To address this, certain pyrrolopurine analogues have been engineered to exploit specific transport proteins that are overexpressed on the surface of cancer cells, such as the folate receptor alpha and the proton-coupled folate transporter.

The folate receptor (FR), particularly the alpha isoform (FRα), is a high-affinity receptor for folic acid that is frequently overexpressed in a variety of cancers, including ovarian, lung, and breast cancers, while its expression in normal tissues is limited. nih.govmdpi.comrsc.org This differential expression makes it an attractive target for selective drug delivery. Pyrrolo[2,3-d]pyrimidine derivatives have been designed to act as antifolates that are recognized and internalized by cells via FRα. nih.govnih.gov For example, 6-substituted pyrrolo[2,3-d]pyrimidines have shown selectivity for tumor uptake through high-affinity folate receptors over the more ubiquitously expressed reduced folate carrier (RFC). nih.gov

The proton-coupled folate transporter (PCFT) is another key transporter involved in the uptake of folates and antifolates. nih.govnih.gov PCFT is a symporter that uses a proton gradient to drive the transport of its substrates into the cell and functions optimally in acidic environments, which are often characteristic of solid tumors. nih.govnih.gov This provides another avenue for tumor-selective targeting. Studies have shown that certain 6-substituted pyrrolo[2,3-d]pyrimidine antifolates are potent inhibitors of cell proliferation in cell lines engineered to express PCFT. nih.gov For instance, a pyridyl-substituted pyrrolo[2,3-d]pyrimidine, compound 6 , was found to be a potent inhibitor of KB and IGROV1 tumor cells and was actively transported by both FRα and PCFT. nih.gov The uptake of these compounds via PCFT is electrogenic and increases with decreasing pH, further enhancing their selectivity for the acidic tumor microenvironment. nih.govwikipedia.orgrcsb.org

The targeted uptake of these pyrrolopurine analogues via FRα and PCFT allows for the intracellular accumulation of the drug in cancer cells, where they can then exert their cytotoxic effects, such as the inhibition of de novo purine biosynthesis by targeting enzymes like glycinamide ribonucleotide formyltransferase (GARFTase). nih.govnih.gov

TransporterRole in Pyrrolopurine Analogue Uptake
Folate Receptor Alpha (FRα) A high-affinity receptor often overexpressed on cancer cells, mediating the endocytosis of targeted pyrrolo[2,3-d]pyrimidine antifolates. nih.govmdpi.comrsc.orgnih.gov
Proton-Coupled Folate Transporter (PCFT) A pH-dependent transporter that is active in the acidic microenvironment of tumors, facilitating the uptake of pyrrolo[2,3-d]pyrimidine antifolates. nih.govnih.govnih.gov

Structure Activity Relationship Sar Studies and Rational Design of Pyrrolopurine Derivatives

Systematic Exploration of Substituent Effects on Biological Potency and Selectivity

The biological activity of pyrrolopurine derivatives is profoundly influenced by the nature and position of various substituents on the heterocyclic core. nih.gov Researchers have systematically introduced different functional groups to map out the structural requirements for desired pharmacological effects. nih.govresearchgate.net

The addition of halogen atoms and other functional groups to the pyrrolopurine scaffold is a key strategy for modulating biological activity. biotechacademy.dk Halogens can impact a molecule's properties by altering its size, shape, polarity, and reactivity. researchgate.netnumberanalytics.com For instance, the introduction of fluorine can enhance metabolic stability by strengthening the carbon-fluorine bond, making it resistant to enzymatic breakdown. biotechacademy.dk Conversely, more reactive halogens like chlorine, bromine, and iodine can serve as electrophiles in substitution reactions. biotechacademy.dk

In studies on related heterocyclic systems, the strategic placement of halogens has led to significant gains in potency. For example, in a series of N-acylpyrrolidone and -piperidone derivatives, replacing a methoxy (B1213986) group with chlorine, bromine, or iodine resulted in a marked increase in antiparasitic activities. nih.gov Similarly, for certain purine (B94841) derivatives targeting the H3 receptor, the presence of a chlorine atom at the C-2 position was found to maintain or slightly decrease affinity. nih.gov

The type of alkoxy substituent can also be a decisive factor. In pyrrolo[3,4-c]pyridine-1,3(2H)-diones, compounds with a methoxy group were found to be more active as analgesics than their ethoxy counterparts, indicating that even subtle changes in alkyl chain length can impact potency. nih.gov

Table 1: Effect of Functional Group Substitution on Biological Activity in Heterocyclic Compounds

Compound Class Substitution Effect on Activity Reference
Piperlongumine-type Cinnamide Derivatives Replacement of meta-methoxy with Cl, Br, I Increased antiparasitic activity nih.gov
Purine Derivatives (H3R ligands) Chlorine at C-2 position Maintained or slightly decreased affinity nih.gov
Pyrrolo[3,4-c]pyridine-1,3(2H)-diones Methoxy vs. Ethoxy group Methoxy group led to higher analgesic activity nih.gov

This table is interactive. Click on the headers to sort the data.

In the context of purine derivatives, the nature of the linker has been shown to be critical for anticancer activity. rsc.orgrsc.org For instance, studies on bis-purine derivatives revealed that compounds featuring a 1,4-bis(oxymethylene)phenyl linker had diminished anticancer activity, whereas those with more flexible aliphatic linkers exhibited moderate potency. rsc.org This highlights the importance of the linker's length and rigidity in achieving the optimal orientation of the heterocyclic units for target interaction. The distance between the heterocyclic scaffold and other parts of the molecule, dictated by the linker, can be a significant factor for biological potency. nih.gov

Table 2: Influence of Linker Structures on the Activity of Bis-Purine Derivatives

Linker Type Observed Anticancer Activity Reference
1,4-Bis(oxymethylene)phenyl Reduced Activity rsc.org
Aliphatic Chains Moderate Activity rsc.org

This table is interactive. Users can filter and sort the data based on linker type and activity.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. ijpsjournal.comlibretexts.org Since biological targets like enzymes and receptors are themselves chiral, they often exhibit stereospecific interactions with drug molecules. libretexts.org This means that one enantiomer of a chiral drug may be significantly more potent than the other, or the two enantiomers may even have different pharmacological effects. ijpsjournal.comnih.gov

For nature-inspired compounds, chirality is often a key driver of potency and pharmacokinetics. nih.gov The specific stereochemistry can affect not only the binding affinity to the target but also the molecule's uptake and distribution in the body. nih.gov For example, in the case of 3-Br-acivicin isomers, only the (5S, αS) isomers showed significant antiplasmodial activity, which was attributed to stereoselective uptake by an L-amino acid transport system. nih.gov Therefore, the synthesis and evaluation of enantiomerically pure pyrrolopurine analogues are essential for understanding their true therapeutic potential and minimizing potential off-target effects from less active or inactive isomers. michberk.com

Design and Impact of Linker Structures in Bis-Heterocycles

Development of Pharmacophore Models for Pyrrolopurine-Target Interactions

A pharmacophore is an abstract representation of the key steric and electronic features necessary for a molecule to interact with a specific biological target. dovepress.com The development of pharmacophore models is a cornerstone of rational drug design, providing a 3D blueprint for identifying or designing novel active compounds. nih.gov These models can be generated using either a ligand-based approach, by aligning a set of known active molecules, or a structure-based approach, by analyzing the interaction points within the target's binding site. nih.govd-nb.info

For pyrrolopurine derivatives, pharmacophore models can elucidate the essential features required for target binding, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions. nih.gov For instance, a pharmacophore model was successfully developed for a series of pyrrolo[3,2-d]pyrimidine derivatives to identify potent antagonists for the neuropeptide Y5 receptor. nih.gov These models serve as powerful tools for virtual screening of large compound libraries to find new scaffolds or for guiding the optimization of existing leads. nih.govd-nb.info The use of pharmacophore models can significantly enhance the efficiency of drug discovery by focusing synthetic efforts on molecules with a higher probability of being active. dovepress.com

Bioisosteric Replacement Strategies for Optimization of Pyrrolopurine Scaffolds

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize lead compounds. spirochem.comnih.gov It involves substituting a functional group or a molecular fragment with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, metabolic stability, or reducing toxicity. drughunter.com This approach allows for fine-tuning the physicochemical properties of a molecule while maintaining its essential biological activity. researchgate.net

In the optimization of pyrrolopurine scaffolds, bioisosteric replacement can be applied to various parts of the molecule. For example, problematic functional groups that are susceptible to metabolic degradation can be replaced with more stable bioisosteres. drughunter.com Heterocyclic rings are often used as bioisosteres for other functional groups. For instance, a 1,2,4-triazole (B32235) ring has been used as a metabolically stable replacement for a tertiary amide. drughunter.com Similarly, a 4-hydroxy-1,2,3-triazole scaffold has been successfully employed as a bioisostere for a carboxylic acid group. rsc.org By systematically applying bioisosteric replacement strategies, chemists can explore new chemical space and generate novel intellectual property while enhancing the drug-like properties of pyrrolopurine derivatives. spirochem.comrsc.org

Ligand-Based and Structure-Based Drug Design Approaches for Pyrrolopurine Derivatives

The discovery and development of novel pyrrolopurine derivatives are largely driven by two complementary computational approaches: ligand-based drug design (LBDD) and structure-based drug design (SBDD). iaanalysis.com

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the knowledge of molecules that are known to be active. iaanalysis.com Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are used to build predictive models based on a series of active and inactive compounds. nih.gov These models help to identify the key structural features that are essential for biological activity.

Structure-Based Drug Design (SBDD) , conversely, utilizes the 3D structural information of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy. iaanalysis.com With the target structure in hand, computational methods like molecular docking can be used to predict how different pyrrolopurine derivatives will bind to the target's active site. researchgate.net This allows for the rational design of molecules with improved binding affinity and selectivity.

Often, a combination of both LBDD and SBDD approaches is used to enhance the success rate of drug discovery projects. mdpi.com For example, a pharmacophore model (LBDD) can be used to pre-filter a large compound library, and the resulting hits can then be docked into the target's binding site (SBDD) for further refinement and prioritization. mdpi.com These powerful computational strategies are indispensable for accelerating the journey from a pyrrolopurine lead compound to a potential drug candidate.

Advanced Applications of Pyrrolopurine Scaffolds in Medicinal Chemistry Research

Pyrrolopurines as "Privileged Structures" in Lead Discovery

The concept of "privileged structures" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a fertile ground for the discovery of new drugs. scielo.brnih.govufrj.brmdpi.com The pyrrolopurine scaffold is a prime example of such a structure. nih.govnih.gov Its inherent drug-like properties and versatile binding capabilities have established it as a valuable starting point in lead discovery campaigns. mdpi.comnih.gov

The utility of privileged structures like pyrrolopurines lies in their ability to provide a diverse range of ligands for various biological targets through the modification of their functional groups. mdpi.com This approach has proven to be a fruitful strategy for identifying novel hits and leads for structural optimization. nih.gov The pyrrole (B145914) moiety, an electron-rich five-membered aromatic heterocycle, is a key component of many FDA-approved drugs and is frequently found in molecules with a wide array of biological activities. nih.govresearchgate.net When fused with a purine (B94841) ring, the resulting pyrrolopurine core is present in numerous bioactive compounds with diverse therapeutic applications. ufrj.br The identification of pyrrolopurines as privileged structures has been largely empirical, stemming from the observation of their recurrence in molecules with significant pharmacological activity. nih.gov

Research into Pyrrolopurine-Based Enzyme Modulators

A significant area of research for pyrrolopurine derivatives is their role as modulators of enzyme activity. ontosight.ai Their structural similarity to endogenous purines allows them to interact with the active sites of various enzymes, leading to either inhibition or activation. ontosight.aievitachem.com

One of the most explored applications is in the development of kinase inhibitors. ontosight.ai Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Pyrrolopurine-based compounds have been designed to target specific kinases, thereby interrupting these aberrant signaling cascades. For instance, derivatives of the related pyrido[2,3-d]pyrimidine (B1209978) scaffold have been investigated as inhibitors of tyrosine kinases, extracellular regulated protein kinases (ERKs), and cyclin-dependent kinases (CDKs). rsc.org

The mechanism of action often involves the pyrrolopurine core acting as a scaffold that presents various substituents to key regions of the enzyme's active site, leading to potent and selective inhibition. Molecular docking studies have been instrumental in understanding these interactions and guiding the design of more effective enzyme modulators. nih.gov

Compound Type Target Enzyme Therapeutic Area Reference
Pyrrolopyrimidine derivativesKinases (e.g., JAK1, JAK2)Cancer, Inflammatory diseases researchgate.net
Pyrrolo[2,3-d]pyrimidine analogsViral PolymerasesAntiviral nih.gov
Pyrrolopurine derivativesPhosphodiesterasesVarious researchgate.net

Exploration of Pyrrolopurine Derivatives as Receptor Agonists/Antagonists

The purinergic signaling system, which includes adenosine (B11128) and P2 receptors, is a critical regulator of numerous physiological processes. nih.gov Pyrrolopurine derivatives, due to their structural resemblance to adenosine, have been extensively investigated as ligands for these receptors. scispace.com A receptor agonist is a molecule that binds to a receptor and elicits a biological response, while an antagonist blocks the action of an agonist. sigmaaldrich.comukzn.ac.zadomaintherapeutics.ca

Research has focused on developing selective agonists and antagonists for the different subtypes of adenosine receptors (A1, A2A, A2B, and A3). nih.govscispace.com For example, certain extended xanthines and a pyrrolopurine have demonstrated high affinity and selectivity for A3 adenosine receptors. scispace.com The development of such selective ligands is crucial for targeting specific pathways involved in conditions like inflammation, pain, and cardiovascular diseases.

The interaction of these compounds with their target receptors is often characterized by high affinity, and their biological effect—whether agonistic or antagonistic—is determined by the specific substitutions on the pyrrolopurine core. sigmaaldrich.comukzn.ac.za

Compound Class Target Receptor Activity Potential Application Reference
Extended Xanthines/PyrrolopurinesA3 Adenosine ReceptorHigh affinity and selectivityAnti-inflammatory, etc. scispace.com
Pyrrolo-purine derivativesHuman A3 Adenosine ReceptorAntagonistNot specified ajol.inforesearchgate.net

Development of Pyrrolopurine Analogues for Antiviral Research

The quest for novel antiviral agents has identified the pyrrolopurine scaffold as a promising chemotype. nih.govmdpi.com Several derivatives have shown significant activity against a range of viruses. For instance, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have emerged as potent inhibitors of flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). mdpi.com

The mechanism of action for many of these antiviral pyrrolopurines is still under investigation, though some are believed to target viral enzymes like polymerases. nih.govmdpi.com The pyrrole nucleus is a key feature in some approved antiviral drugs, such as remdesivir, highlighting the potential of this structural motif in antiviral drug design. nih.gov

Researchers have synthesized and evaluated a variety of pyrrole, pyrrolo[2,3-d]pyrimidine, and pyrrolo[3,2-e] ontosight.aimdpi.commdpi.comtriazolo[4,3-c]pyrimidine derivatives for their antiviral activity against viruses causing gastroenteritis, such as Rotavirus and Coxsackievirus B4. nih.gov Several of these compounds exhibited significant antiviral effects.

Compound Series Target Virus Key Findings Reference
4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidinesZika Virus (ZIKV), Dengue Virus (DENV)Promising antiviral agents, new chemotype for flavivirus inhibitors. mdpi.com
Pyrrolo[2,3-d]pyrimidine & related derivativesRotavirus, Coxsackievirus B4Several compounds showed significant antiviral activity. nih.gov
Pyrrole-based compoundsHuman Immunodeficiency Virus (HIV)Pyrrole scaffold is present in the antiretroviral drug fostemsavir. nih.gov

Contemporary Anticancer Research Utilizing Pyrrolopurine Scaffolds

The pyrrolopurine scaffold is a prominent feature in many compounds developed for anticancer research. researchgate.netmdpi.comnih.govnih.govresearchgate.net These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. ontosight.aimdpi.com

Pyrrolopyrimidine-based derivatives like pemetrexed (B1662193) are used as anticancer drugs. mdpi.com Furthermore, research has explored novel pyrrolo-fused heterocycles, including those combined with quinoline, isoquinoline, and pyrazine, for their anticancer potential. mdpi.com Some of these compounds have demonstrated excellent anticancer properties, with mechanisms that may involve the inhibition of tubulin polymerization. mdpi.com

The synthesis of novel 3-(het)aryl-pyrrolo[2,3-b]pyrrolizin-8(1H)-ones has also yielded compounds with interesting cytotoxic properties against various cancer cell lines. nih.gov Additionally, fused triazolo-pyrrolo purines have been synthesized and evaluated as active anti-tumor agents, with some derivatives showing remarkable activity against breast (MCF-7) and lung (A-549) cancer cell lines. researchgate.net

Compound Class Cancer Cell Lines Proposed Mechanism Reference
Pyrrolo-fused heterocyclesVariousTubulin polymerization inhibition mdpi.com
3-(het)aryl-pyrrolo[2,3-b]pyrrolizin-8(1H)-onesVariousCytotoxicity nih.gov
Fused triazolo-pyrrolo purinesMCF-7, HeLa, A-549, IMR-32Anti-proliferative researchgate.net
Pyrrolo[2,3-d]pyrimidine derivativesVariousAntitumor activities nih.govresearchgate.net

Investigations into Anti-Inflammatory and Antibacterial Properties of Pyrrolopurine Compounds

Beyond their applications in antiviral and anticancer research, pyrrolopurine derivatives have also been investigated for their anti-inflammatory and antibacterial properties. nih.govontosight.aiajol.info The pyrrole moiety itself is found in nonsteroidal anti-inflammatory drugs (NSAIDs) like tolmetin (B1215870) and zomepirac. researchgate.net

Compounds with a pyrrolo[2,3-d]pyrimidine skeleton have demonstrated anti-inflammatory and antibacterial activities. nih.gov The anti-inflammatory effects may be linked to the modulation of inflammatory pathways, while the antibacterial action targets essential processes in bacteria. For example, newly synthesized pyrimidine- and purine-ligated pyrroles have been assessed for their in vitro antibacterial properties against both Gram-positive and Gram-negative bacteria, with some compounds showing good activity. ajol.info Similarly, certain pyrrolopurine derivatives have been explored for their potential as anti-inflammatory agents, often linked to their ability to interact with enzymes and receptors involved in the inflammatory response. ontosight.aievitachem.com

Compound Type Biological Activity Target Organisms/Pathways Reference
Pyrrolo[2,3-d]pyrimidine derivativesAnti-inflammatory, AntibacterialNot specified nih.gov
Pyrimidine- and purine-ligated pyrrolesAntibacterialEscherichia coli, Klebsiella pneumoniae ajol.info
Pyrrolopurine derivativesAnti-inflammatoryEnzymes and receptors in inflammatory response ontosight.ai

Future Perspectives and Emerging Research Directions for Pyrrolopurine Chemistry

Innovations in Synthetic Methodologies for Pyrrolo[1,2,3-GH]purine and its Congeners

The development of novel and efficient synthetic routes is paramount to exploring the chemical space of pyrrolopyrimidines and their congeners. Recent innovations focus on improving yield, regioselectivity, and the introduction of diverse functionalities.

One-pot, multi-component cascade reactions are becoming increasingly popular for the synthesis of complex pyrrolopyrimidine derivatives. For instance, a one-pot, three-component synthesis of substituted pyrrolo[1,2-a]thieno[3,2-e]pyrimidines has been developed, which proceeds via a multistep cascade reaction with high yields. nih.gov This approach is advantageous as it reduces the number of purification steps and is environmentally friendly.

The use of alternative energy sources like ultrasound and microwave irradiation is also gaining traction. Ultrasound irradiation has been shown to shorten reaction times and increase the efficiency of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for the synthesis of bis-pyrrolo[2,3-d]pyrimidines. mdpi.comnih.gov Similarly, microwave-assisted synthesis has been effectively used to reduce reaction times in the preparation of various pteridine (B1203161) and pyrrolo[2,3-d]pyrimidine derivatives.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions, continue to be refined for the regioselective functionalization of the pyrrolopyrimidine scaffold. These methods allow for the introduction of a wide range of substituents, which is crucial for structure-activity relationship (SAR) studies.

A summary of innovative synthetic methods is presented in the table below:

Synthetic MethodologyKey FeaturesExample Application
One-pot, Multi-component Reactions High efficiency, reduced waste, operational simplicity.Synthesis of substituted pyrrolo[1,2-a]thieno[3,2-e]pyrimidines. nih.gov
Ultrasound-Assisted Synthesis Shorter reaction times, increased yields, enhanced reaction rates.Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bis-pyrrolo[2,3-d]pyrimidines. mdpi.comnih.gov
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, improved yields.Preparation of functionalized pteridines and pyrrolo[2,3-d]pyrimidines.
Palladium-Catalyzed Cross-Coupling High regioselectivity, broad substrate scope.Regioselective functionalization of 2,6-dihalopurines.

Integration of Advanced Computational Techniques in Pyrrolopurine Drug Discovery

Computational techniques are integral to modern drug discovery, accelerating the identification and optimization of lead compounds. In the field of pyrrolopurine research, these methods are employed at various stages of the drug discovery pipeline.

Molecular docking and molecular dynamics (MD) simulations are used to predict the binding modes of pyrrolopyrimidine derivatives to their biological targets. nih.gov For example, docking studies of purine (B94841) derivatives at the histamine (B1213489) H3 receptor have helped to elucidate the key interactions responsible for their high affinity. nih.gov Similarly, MD simulations of HDAC6-inhibitor complexes have provided insights into the structure-activity relationships of novel pyrrolo-pyrimidine and purine HDAC inhibitors. nih.gov

Density Functional Theory (DFT) calculations are utilized to understand the electronic properties and reactivity of pyrrolopyrimidine scaffolds. These calculations can help to rationalize reaction mechanisms and predict the outcomes of synthetic transformations. mdpi.com For instance, DFT calculations have been used to investigate the kinetic and thermodynamic aspects of triazole formation in the synthesis of bis-pyrrolo[2,3-d]pyrimidines. mdpi.com

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are also crucial for the early assessment of the drug-like properties of new pyrrolopurine derivatives, helping to identify candidates with favorable pharmacokinetic profiles. nih.gov

The application of these computational techniques is summarized below:

Computational TechniqueApplication in Pyrrolopurine ResearchExample
Molecular Docking Prediction of binding modes and affinities to biological targets.Docking of purine derivatives into the histamine H3 receptor. nih.gov
Molecular Dynamics (MD) Simulations Elucidation of dynamic interactions between ligands and proteins.MD simulations of HDAC6-inhibitor complexes. nih.gov
Density Functional Theory (DFT) Understanding electronic properties and reaction mechanisms.DFT calculations on the Cu(I)-catalyzed synthesis of bis-heterocycles. mdpi.com
In silico ADME Prediction Early assessment of pharmacokinetic properties.Prediction of ADME properties for novel histamine H3 receptor ligands. nih.gov

Identification of Novel Biological Targets and Therapeutic Areas for Pyrrolopurine Derivatives

The structural similarity of pyrrolopyrimidines to endogenous purines makes them versatile scaffolds for targeting a wide range of biological molecules, leading to their investigation in numerous therapeutic areas.

Initially recognized for their anticancer and antiviral properties, the therapeutic potential of pyrrolopyrimidine derivatives is continuously expanding. mdpi.com Recent research has identified novel biological targets for these compounds. For example, certain pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), particularly HDAC6, with potential applications in the treatment of advanced prostate cancer. nih.gov

Furthermore, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed as inhibitors of both wild-type and mutant epidermal growth factor receptor (EGFR), including the T790M mutation that confers resistance to some EGFR inhibitors. nih.gov This highlights their potential in overcoming drug resistance in cancer therapy.

Beyond oncology, pyrrolopyrimidine-based compounds are being explored as anti-trypanosomal agents, targeting the purine salvage pathway of Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.net Additionally, substituted purines have been developed as high-affinity ligands for the histamine H3 receptor, with potential applications in neurological disorders. nih.gov Some tricyclic purine derivatives have also shown potential as antileishmanial agents and modulators of nitric oxide production in macrophages. researchgate.net

A table of novel biological targets and therapeutic areas is provided below:

Biological TargetTherapeutic AreaExample Pyrrolopurine Derivative
Histone Deacetylase 6 (HDAC6) Advanced Prostate CancerTrifluoromethyloxadiazole and hydroxamic acid-based pyrrolo-pyrimidines. nih.gov
Epidermal Growth Factor Receptor (EGFR) Cancer (including resistant forms)Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. nih.gov
Purine Salvage Pathway Chagas DiseasePyrrolo[2,3-b]pyridine (1,7-dideazapurine) nucleoside analogues. researchgate.net
Histamine H3 Receptor Neurological DisordersSubstituted purines with a bipiperidine moiety. nih.gov
Leishmania donovani LeishmaniasisTricyclic purine derivatives. researchgate.net

Design and Synthesis of Multi-Targeting Pyrrolopurine Agents

The concept of designing single chemical entities that can modulate multiple biological targets, known as multi-target or polypharmacology approaches, is a promising strategy for treating complex diseases like cancer. The versatile scaffold of pyrrolopyrimidines is well-suited for the development of such agents.

Novel hybrids of 3-cyanopyridone and pyrazoline have been designed to exhibit dual inhibition against EGFR and BRAFV600E, two key kinases in cancer signaling pathways. mdpi.com Similarly, pyrazole-indole hybrids have been developed as multi-faceted anticancer agents targeting both the EGFR/mTOR pathway and tubulin depolymerization. acs.org

In another example, novel pyrrolo[3,2-d]pyrimidine inhibitors have been discovered that target both mitochondrial (serine hydroxymethyltransferase 2) and cytosolic one-carbon metabolism, demonstrating antitumor efficacy in pancreatic cancer models. nih.gov This dual-targeting approach can lead to synergistic effects and potentially overcome resistance mechanisms.

The design of these multi-targeting agents often involves the molecular hybridization of the pyrrolopyrimidine core with other pharmacophores known to interact with the desired targets.

Multi-Targeting StrategyTargeted Pathways/ProteinsTherapeutic Indication
Dual EGFR/BRAFV600E Inhibition EGFR and BRAFV600E kinasesCancer mdpi.com
Dual EGFR/mTOR and Tubulin Inhibition EGFR/mTOR signaling and microtubule dynamicsCancer acs.org
Mitochondrial and Cytosolic One-Carbon Metabolism Inhibition SHMT2 and de novo purine biosynthesisPancreatic Cancer nih.gov

Application of Chemoinformatics and Machine Learning in Pyrrolopurine Research

Chemoinformatics and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of large datasets to predict the properties and activities of chemical compounds. nih.govresearchgate.netcore.ac.ukmdpi.com These approaches are increasingly being applied to pyrrolopurine research.

ML algorithms can be trained on existing data to develop quantitative structure-activity relationship (QSAR) models that predict the biological activity of novel pyrrolopyrimidine derivatives. This can help prioritize the synthesis of the most promising compounds, saving time and resources.

Machine learning is also being used for de novo drug design, where algorithms can generate novel molecular structures with desired properties. This approach has the potential to explore a much larger chemical space than traditional methods and identify novel pyrrolopurine scaffolds with enhanced activity and selectivity.

Furthermore, chemoinformatics tools are essential for managing and analyzing the vast amount of data generated in high-throughput screening campaigns, helping to identify hits and understand structure-activity trends. The integration of these computational tools is expected to significantly accelerate the discovery and development of new pyrrolopurine-based drugs.

Chemoinformatics/ML ApplicationDescriptionImpact on Pyrrolopurine Research
Quantitative Structure-Activity Relationship (QSAR) Development of predictive models for biological activity based on chemical structure.Prioritization of synthetic targets and optimization of lead compounds.
De Novo Drug Design Algorithmic generation of novel molecular structures with desired properties.Discovery of novel and potent pyrrolopurine scaffolds.
High-Throughput Screening Data Analysis Management and analysis of large datasets from screening campaigns.Efficient identification of hits and elucidation of structure-activity trends.

Q & A

Q. What are the common synthetic routes for pyrrolo[1,2,3-gh]purine derivatives, and what methodological challenges arise during cyclization?

The synthesis of this compound derivatives typically involves intramolecular cyclization of pyrrolo[2,3-d]pyrimidine precursors. For example, a key method involves iodolactonization or base-mediated cyclization to form tricyclic structures, as demonstrated in the synthesis of 1-deazapyrimido[1,2,3-cd]purines . Challenges include controlling regioselectivity during cyclization and optimizing reaction conditions (e.g., temperature, solvent polarity) to avoid side products. Low yields (e.g., 60–68% for α-bromo aldehyde intermediates) may arise from competing reactions, necessitating purification via column chromatography or recrystallization .

Q. How can researchers validate the structural identity of this compound compounds post-synthesis?

Structural validation requires a combination of techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming ring fusion patterns and substituent positions. For example, pyrrolo[3,2-c]quinoline derivatives show distinct aromatic proton shifts between δ 7.5–8.5 ppm .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for chiral centers introduced during cyclization .

Q. What standard assays are used to evaluate the biological activity of this compound derivatives?

Common assays include:

  • Enzyme inhibition : IC₅₀ values for acetylcholinesterase (AChE) or glycinamide ribonucleotide formyltransferase (GARFTase) are measured using spectrophotometric methods (e.g., Ellman’s assay for AChE) .
  • Antiproliferative activity : Cell viability assays (MTT or SRB) in cancer cell lines, with IC₅₀ values reported in µM .
  • Transport selectivity : Radiolabeled uptake assays to compare folate receptor (FR) vs. proton-coupled folate transporter (PCFT) affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives (e.g., varying IC₅₀ values across studies)?

Discrepancies often arise from differences in assay conditions (e.g., pH, enzyme source) or cellular context (e.g., FRα overexpression vs. endogenous PCFT levels). To address this:

  • Standardize protocols using reference inhibitors (e.g., methotrexate for folate-targeting compounds) .
  • Perform dose-response curves in multiple cell lines to account for transporter heterogeneity .
  • Validate target engagement via enzymatic assays with recombinant proteins (e.g., purified GARFTase) .

Q. What strategies optimize this compound derivatives for dual inhibition of purine biosynthesis enzymes (e.g., GARFTase and AICARFTase)?

Key strategies include:

  • Bridge-length modulation : Three- to four-carbon bridges in 5-substituted thienoyl analogues enhance dual inhibition by aligning with active sites of both enzymes .
  • Substituent tuning : Halogenation (e.g., Cl, Br) at position 7 improves potency by increasing electrophilic interactions with catalytic residues .
  • Transport engineering : Incorporating γ-linked glutamates enhances FRα/PCFT selectivity over RFC, reducing off-target toxicity .

Q. How can synthetic methodologies address low yields in this compound cyclization reactions?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) may accelerate cyclization while suppressing side reactions .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing thermal efficiency .
  • Protecting group strategies : Temporarily blocking reactive amines (e.g., with Boc groups) prevents undesired dimerization .

Q. What computational tools aid in predicting the pharmacokinetic properties of this compound derivatives?

  • Molecular docking (AutoDock/Vina) : Predicts binding modes to FRα or AChE, guiding substituent placement .
  • QSAR models : Correlates structural features (e.g., logP, polar surface area) with transport efficiency or metabolic stability .
  • ADMET prediction (SwissADME) : Estimates bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .

Methodological Resources

  • Purine quantification : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) enables precise measurement of purine metabolites in biological samples .
  • Data reporting : Follow ICMJE guidelines for detailing chemical sources, purity, and assay conditions to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.